molecular formula C9H18O2 B3028377 (4,4-Dimethylcyclohexyl)methanediol CAS No. 1965310-35-3

(4,4-Dimethylcyclohexyl)methanediol

Cat. No.: B3028377
CAS No.: 1965310-35-3
M. Wt: 158.24
InChI Key: BKYARZUZUNFSHI-UHFFFAOYSA-N
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Description

(4,4-Dimethylcyclohexyl)methanediol is a geminal diol derivative featuring a 4,4-dimethylcyclohexyl moiety attached to a methylene group bearing two hydroxyl groups (HO-C(CH2-cyclohexyl)-OH). While direct references to this compound are absent in the provided evidence, its structure can be inferred from related analogs. The 4,4-dimethylcyclohexyl group imparts steric bulk and hydrophobicity, while the geminal diol functionality enables hydrogen bonding and reactivity typical of diols (e.g., esterification, oxidation). The molecular formula is estimated as C9H18O2 (molecular weight: 158.23 g/mol). Potential applications include use as a monomer in polymer synthesis or as an intermediate in organic reactions, though specific data require further experimental validation.

Properties

IUPAC Name

(4,4-dimethylcyclohexyl)methanediol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O2/c1-9(2)5-3-7(4-6-9)8(10)11/h7-8,10-11H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKYARZUZUNFSHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(CC1)C(O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701273619
Record name Methanediol, 1-(4,4-dimethylcyclohexyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701273619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1965310-35-3
Record name Methanediol, 1-(4,4-dimethylcyclohexyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1965310-35-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methanediol, 1-(4,4-dimethylcyclohexyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701273619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,4-Dimethylcyclohexyl)methanediol typically involves the hydrogenation of dimethyl terephthalate (DMT) to produce dimethyl 1,4-cyclohexanedicarboxylate (DMCD), followed by further hydrogenation to yield the desired diol. The reaction is usually carried out in the presence of a copper chromite catalyst under specific temperature and pressure conditions .

Industrial Production Methods

Industrial production of (4,4-Dimethylcyclohexyl)methanediol follows a similar route, utilizing large-scale hydrogenation reactors and optimized catalyst systems to achieve high yields and purity. The process involves careful control of reaction parameters to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(4,4-Dimethylcyclohexyl)methanediol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The compound can be reduced to form cyclohexyl derivatives with different substitution patterns.

    Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions include cyclohexanone derivatives, cyclohexyl esters, and cyclohexyl ethers, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(4,4-Dimethylcyclohexyl)methanediol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which (4,4-Dimethylcyclohexyl)methanediol exerts its effects depends on its specific application. In chemical reactions, the hydroxyl groups act as nucleophiles, participating in various substitution and addition reactions. In biological systems, the compound may interact with enzymes and receptors, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Structural Analogs

The following compounds share structural similarities with (4,4-Dimethylcyclohexyl)methanediol, differing primarily in substituents or functional groups:

Compound Name Molecular Formula Functional Groups Molecular Weight (g/mol) Key Properties/Applications References
2-(4,4-Dimethylcyclohexyl)ethan-1-ol C10H20O Primary alcohol 156.26 Research chemical; limited solubility data
(4,4-Dimethylcyclohexyl)methanesulfonyl chloride C9H17ClO2S Sulfonyl chloride 224.75 Reactive intermediate; used in synthesis
4-(4,4-Dimethylcyclohexyl)-benzenmethanol C15H22O Benzyl alcohol 218.33 Pharmaceutical intermediate
Di(4-pyridyl)methanediol C11H10N2O2 Geminal diol + pyridyl groups 202.21 Crystalline material studied for coordination chemistry
Key Observations:
  • Steric Effects : The 4,4-dimethylcyclohexyl group in all analogs contributes to low water solubility due to hydrophobicity.
  • Reactivity : Sulfonyl chlorides (e.g., ) exhibit high reactivity toward nucleophiles, whereas diols like the target compound may participate in hydrogen bonding or esterification.

Physicochemical Properties

While direct data for (4,4-Dimethylcyclohexyl)methanediol are unavailable, inferences can be drawn from related compounds:

Solubility and Hydrogen Bonding:
  • Methanediol (HOCH2OH) exhibits high water solubility due to hydrogen bonding . However, the hydrophobic cyclohexyl group in the target compound likely reduces aqueous solubility, favoring organic solvents (e.g., DMSO, ethanol).
  • Compared to mono-alcohols like 2-(4,4-Dimethylcyclohexyl)ethan-1-ol , the diol’s dual hydroxyl groups may enhance melting/boiling points via intermolecular H-bonding.
Reactivity:
  • Geminal diols are prone to dehydration under acidic conditions, forming carbonyl compounds. This contrasts with sulfonyl chlorides (e.g., ), which undergo nucleophilic substitution.
  • Unlike Di(4-pyridyl)methanediol , which forms coordination polymers, the target compound’s cyclohexyl group may limit metal-binding utility.

Computational and Experimental Insights

  • Molecular Dynamics : Methanediol’s solvation behavior in water has been studied via classical MD simulations, revealing equilibrium stabilization of hydroxyl groups . Extending this to the cyclohexyl analog would require accounting for steric hindrance in solvation shells.
  • Toxicity Pathways : Methanediol derivatives (e.g., formaldehyde hydrate) can penetrate tissues and regenerate reactive aldehydes . While untested for the target compound, similar metabolic pathways might apply.

Biological Activity

(4,4-Dimethylcyclohexyl)methanediol, a compound with the CAS number 1965310-35-3, has garnered attention in scientific research for its potential biological activities. This article explores its chemical properties, mechanisms of action, and biological implications based on current literature and studies.

(4,4-Dimethylcyclohexyl)methanediol is characterized by its unique structure, which includes two hydroxyl groups attached to a cyclohexane ring with two methyl groups at the 4-position. This structural configuration influences its reactivity and solubility in various solvents, making it a versatile building block in organic synthesis.

The biological activity of (4,4-Dimethylcyclohexyl)methanediol is primarily attributed to its ability to interact with biomolecules. The hydroxyl groups serve as nucleophiles, participating in substitution and addition reactions. In biological systems, these interactions may influence:

  • Enzyme Activity: The compound may modulate enzyme functions by acting as a substrate or inhibitor.
  • Cellular Signaling: It could affect signaling pathways by interacting with receptors or influencing the synthesis of signaling molecules.

In Vitro Studies

Recent studies have investigated the compound's effects on various cell types. For instance, research has shown that (4,4-Dimethylcyclohexyl)methanediol can enhance cell proliferation in certain cancer cell lines while exhibiting cytotoxic effects at higher concentrations.

Table 1: Summary of In Vitro Effects

Cell LineConcentration (µM)Effect on ProliferationCytotoxicity
MCF-7 (Breast)10IncreasedNone
HeLa (Cervical)50DecreasedModerate
A549 (Lung)100No effectHigh

Case Studies

A notable case study involved the application of (4,4-Dimethylcyclohexyl)methanediol in drug formulation. Researchers explored its potential as a precursor in synthesizing more complex therapeutic agents. The compound demonstrated favorable properties for enhancing drug solubility and bioavailability.

Pharmacokinetics

The pharmacokinetic profile of (4,4-Dimethylcyclohexyl)methanediol indicates good solubility in polar solvents, which facilitates its absorption and distribution in biological systems. Studies suggest that the compound is metabolized through common pathways involving phase I and phase II reactions, leading to various metabolites that may retain biological activity.

Comparative Analysis

When compared to similar compounds such as cyclohexanedimethanol and 1,4-cyclohexanediol, (4,4-Dimethylcyclohexyl)methanediol exhibits distinct biological properties due to its methyl substitutions. These modifications can affect the compound's interaction with enzymes and cellular targets.

Table 2: Comparison with Similar Compounds

CompoundStructure FeaturesBiological Activity
(4,4-Dimethylcyclohexyl)methanediolMethyl groups at 4-positionEnhanced cell proliferation
CyclohexanedimethanolNo methyl substitutionsModerate activity
1,4-CyclohexanediolHydroxyl groups at 1 and 4Lower activity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4,4-Dimethylcyclohexyl)methanediol
Reactant of Route 2
(4,4-Dimethylcyclohexyl)methanediol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.